(E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide is a synthetic organic compound characterized by the presence of a furan ring, a hydroxypropyl group, and a phenylethenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide typically involves a multi-step process. One common method starts with the preparation of the furan-3-yl derivative, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The final step involves the formation of the phenylethenesulfonamide moiety via a condensation reaction with an appropriate sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The phenylethenesulfonamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydroxypropyl derivatives.
Scientific Research Applications
(E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The furan ring and phenylethenesulfonamide moiety can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl (E)-3-(furan-3-yl) acrylate: Known for its antiproliferative activity against vascular smooth muscle cells.
Furopyridines: Possess similar structural features and are used in drug discovery.
(S)-2d with (E)-(furan-3-yl)acryloyl group: Exhibits potent antiproliferative activity against cancer cells.
Uniqueness
(E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c17-15(14-7-10-20-12-14)6-9-16-21(18,19)11-8-13-4-2-1-3-5-13/h1-5,7-8,10-12,15-17H,6,9H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBASUBZJDIQKCX-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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